N,N-Dimethylhexylamine-N-oxide

Catalog No.
S619122
CAS No.
34418-88-7
M.F
C8H19NO
M. Wt
145.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethylhexylamine-N-oxide

CAS Number

34418-88-7

Product Name

N,N-Dimethylhexylamine-N-oxide

IUPAC Name

N,N-dimethylhexan-1-amine oxide

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

InChI

InChI=1S/C8H19NO/c1-4-5-6-7-8-9(2,3)10/h4-8H2,1-3H3

InChI Key

YYRMITYYFKZLLJ-UHFFFAOYSA-N

SMILES

CCCCCC[N+](C)(C)[O-]

Synonyms

Ammonyx LO, DDAO, dodecyldimethylamine N-oxide, dodecyldimethylamine oxide, hexyldimethylamine oxide, lauryldimethylamine oxide, LDAO, N,N-dimethyldodecyclamine N-oxide, N,N-dimethyldodecylamine-N-oxide, N-dodecyl-N,N-dimethylamine N-oxide

Canonical SMILES

CCCCCC[N+](C)(C)[O-]

N,N-Dimethylhexylamine-N-oxide is a chemical compound with the molecular formula C8H19NOC_8H_{19}NO. It belongs to the class of N-oxides, which are derived from tertiary amines through oxidation. This compound features a hexyl chain, making it a member of the aliphatic amine family. Its structure consists of a dimethylamino group attached to a hexyl group, with an oxygen atom bonded to the nitrogen, giving it its unique properties and reactivity.

Typical of N-oxides. These include:

  • Deoxygenation: In the presence of strong acids, N,N-dimethylhexylamine-N-oxide can be deoxygenated to yield the corresponding amine. This reaction is often facilitated by acids such as trifluoroacetic acid or fluorosulfonic acid, depending on the substituents present on the aromatic ring if applicable .
  • Formation of Salts: When reacted with strong acids, it forms salts and water, which is characteristic of tertiary amines reacting with acids .

The synthesis of N,N-dimethylhexylamine-N-oxide can be achieved through several methods:

  • Oxidation of Tertiary Amines: The most common method involves the oxidation of N,N-dimethylhexylamine using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically requires careful control of conditions to avoid overoxidation or decomposition .
  • Direct Synthesis from Precursors: Another approach may involve starting from simpler amines and introducing the hexyl group through alkylation reactions followed by oxidation to form the N-oxide.

N,N-Dimethylhexylamine-N-oxide finds applications in various fields:

  • Surfactants: Due to its amphiphilic nature, it is used in detergents and personal care products as a surfactant.
  • Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds or as an active ingredient in formulations requiring antimicrobial properties.
  • Industrial Cleaning Agents: Its properties make it suitable for use in industrial cleaning formulations.

Studies on interaction with other compounds are essential for understanding the behavior and reactivity of N,N-dimethylhexylamine-N-oxide. It can interact with strong acids and bases, forming salts or undergoing deoxygenation reactions. Additionally, its surfactant properties allow it to interact with various organic and inorganic substances, impacting solubility and dispersion in formulations .

N,N-Dimethylhexylamine-N-oxide shares similarities with other N-oxides derived from tertiary amines. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
N,N-Dimethyldodecylamine-N-oxideC12H27NOC_{12}H_{27}NOLonger dodecyl chain; used in similar applications
N,N-Dimethyloctylamine-N-oxideC10H23NOC_{10}H_{23}NOShorter octyl chain; potential for different solubility
Laurylamine oxideC12H27NOC_{12}H_{27}NOSimilar chain length; commonly used in personal care
N,N-Dimethylbenzylamine-N-oxideC9H13NOC_{9}H_{13}NOAromatic substitution; different reactivity profile

N,N-Dimethylhexylamine-N-oxide is unique due to its specific hexyl chain length, which influences its surfactant properties and potential applications compared to other similar compounds. Its balance between hydrophobic and hydrophilic characteristics makes it particularly effective in formulations requiring surface activity.

Molecular Formula and Structural Characteristics

N,N-Dimethylhexylamine-N-oxide possesses the molecular formula C8H19NO, representing a tertiary amine oxide with a molecular weight of 145.24 grams per mole [1] [5]. The compound belongs to the class of aliphatic amine oxides, characterized by the presence of a nitrogen-oxygen coordinate covalent bond [1] [2]. The structural framework consists of a hexyl chain (six-carbon linear alkyl group) attached to a nitrogen atom that also bears two methyl groups and is bonded to an oxygen atom through a dative bond [1] [6].

The compound exhibits the characteristic properties of tertiary amine oxides, where the nitrogen atom maintains a formal positive charge while the oxygen atom carries a formal negative charge, resulting in a zwitterionic structure [2] [18]. This electronic configuration arises from the donation of the nitrogen lone pair to form the nitrogen-oxygen bond [18] [19]. The molecular structure can be represented as having eight carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and one oxygen atom, arranged in a specific three-dimensional configuration [1] [2].

PropertyValue
Molecular FormulaC8H19NO
Molecular Weight (g/mol)145.24
CAS Registry Number34418-88-7
Chemical ClassTertiary amine oxide
Functional GroupsAmine oxide, alkyl chain

IUPAC Naming Conventions

According to International Union of Pure and Applied Chemistry nomenclature principles, the compound is systematically named as N,N-dimethylhexan-1-amine oxide [1] [6]. This naming convention follows the established rules for tertiary amine oxides, where the longest carbon chain serves as the parent structure, and the nitrogen-containing functional group is identified as an amine oxide [26] [27]. The IUPAC name specifically indicates that the hexan-1-amine backbone has two methyl substituents attached to the nitrogen atom, with the nitrogen bearing an oxide functional group [1] [26].

The systematic naming approach begins with identification of the longest carbon chain, which in this case is the six-carbon hexyl group [26] [27]. The amine nitrogen is located at the terminal position of this chain, designated as position 1 [27]. The two methyl groups attached to the nitrogen are indicated by the N,N-dimethyl prefix, signifying that both methyl substituents are bonded to the nitrogen atom [26] [27]. The oxide designation reflects the presence of the nitrogen-oxygen coordinate bond [1] [26].

The IUPAC nomenclature system ensures unambiguous identification of the compound structure through systematic application of naming rules that specify the parent chain, substituent positions, and functional group designations [26] [27]. This approach provides clarity in distinguishing N,N-Dimethylhexylamine-N-oxide from other structural isomers or related compounds [26].

Alternative Nomenclature and Synonyms

N,N-Dimethylhexylamine-N-oxide is known by several alternative names and synonyms that reflect different naming conventions and historical usage patterns [1] [25]. The Chemical Abstracts Service designation for this compound is N,N-Dimethylhexylamine-N-oxide, which closely parallels the IUPAC nomenclature [1] [6]. Common alternative names include dimethylhexylamine oxide, hexyldimethylamine N-oxide, and N-hexyl-N,N-dimethylamine N-oxide [1] [25].

The compound may also be referred to using systematic names such as hexan-1-amine, N,N-dimethyl-, N-oxide, which explicitly describes the structural components and their relationships [1] [6]. Trade names and commercial designations may vary depending on the supplier and intended application, though the core structural identification remains consistent [25]. The variety of naming conventions reflects the evolution of chemical nomenclature systems and the need to accommodate different organizational and commercial requirements [25] [26].

Registry numbers provide additional identification mechanisms, with the CAS Registry Number 34418-88-7 serving as the primary unique identifier for this compound [1] [5]. The European Community number 622-772-3 and other database-specific identifiers facilitate cross-referencing across different chemical information systems [1]. These alternative identification methods ensure accurate compound recognition regardless of naming variations [1] [5].

Name TypeDesignation
IUPAC NameN,N-dimethylhexan-1-amine oxide
Common NameN,N-Dimethylhexylamine-N-oxide
Chemical Abstracts NameN,N-Dimethylhexylamine N-oxide
Systematic NameHexan-1-amine, N,N-dimethyl-, N-oxide
Alternative Name 1Dimethylhexylamine oxide
Alternative Name 2Hexyldimethylamine N-oxide
Alternative Name 3N-Hexyl-N,N-dimethylamine N-oxide

Structural Representation Methods

The molecular structure of N,N-Dimethylhexylamine-N-oxide can be represented through various standardized methods, each providing specific information about the compound's atomic connectivity and spatial arrangement [1] [2]. The Simplified Molecular Input Line Entry System representation is CCCCCCN+(C)[O-], which explicitly shows the zwitterionic nature of the compound with formal charges on the nitrogen and oxygen atoms [1] [2].

The International Chemical Identifier representation provides a standardized method for describing the molecular structure: InChI=1S/C8H19NO/c1-4-5-6-7-8-9(2,3)10/h4-8H2,1-3H3 [1] [2]. This representation encodes the connectivity pattern, hydrogen counts, and structural features in a machine-readable format that facilitates database searches and computational analyses [1] [2]. The corresponding InChI Key, YYRMITYYFKZLLJ-UHFFFAOYSA-N, serves as a condensed hash representation of the full InChI string [1] [2].

Two-dimensional structural diagrams typically depict the compound as a linear hexyl chain with a terminal nitrogen atom bearing two methyl groups and an oxygen atom [1] [2]. The nitrogen-oxygen bond is commonly represented with an arrow indicating the dative bond formation, showing electron pair donation from nitrogen to oxygen [18] [19]. Three-dimensional representations reveal the pyramidal geometry around the nitrogen atom, with bond angles deviating from perfect tetrahedral angles due to the presence of the nitrogen-oxygen coordinate bond [11] [14].

Computational molecular modeling provides detailed three-dimensional structures that account for steric interactions, electronic effects, and conformational preferences [18] [19]. These representations are essential for understanding the compound's physical properties, reactivity patterns, and intermolecular interactions [18] [19]. The various structural representation methods collectively provide comprehensive information about the molecular architecture and electronic distribution [1] [2].

Molecular Geometry and Bond Parameters

The molecular geometry of N,N-Dimethylhexylamine-N-oxide is characterized by a pyramidal arrangement around the nitrogen atom, which adopts approximately tetrahedral hybridization [11] [14]. The nitrogen atom exhibits sp³ hybridization, with the nitrogen-oxygen coordinate bond occupying one of the four hybrid orbitals [11] [14]. This geometric arrangement results from the donation of the nitrogen lone pair to form the dative bond with oxygen, creating a distorted tetrahedral configuration [11] [16].

The nitrogen-oxygen bond length in amine oxides typically ranges from 1.30 to 1.40 Angstroms, reflecting the coordinate covalent nature of this interaction [18] [34]. Comparative studies of amine oxides have shown that the nitrogen-oxygen bond in aliphatic tertiary amine oxides like N,N-Dimethylhexylamine-N-oxide is generally longer than in aromatic amine oxides due to reduced electron delocalization [18]. The carbon-nitrogen bond lengths are approximately 147 picometers, consistent with typical tertiary amine structures [11].

Bond angles around the nitrogen atom deviate from the ideal tetrahedral angle of 109.5 degrees, with carbon-nitrogen-carbon angles typically measuring around 108 degrees [11] [14]. This slight compression results from the presence of the nitrogen-oxygen coordinate bond and the associated electronic effects [11] [14]. The pyramidal geometry is maintained in solution and solid state, with rapid inversion processes occurring at room temperature [14] [16].

The molecular dipole moment of N,N-Dimethylhexylamine-N-oxide is significant due to the zwitterionic character of the amine oxide functional group [18] [19]. The separation of formal charges between nitrogen and oxygen creates a substantial dipole moment that influences the compound's physical properties, including solubility, boiling point, and intermolecular interactions [18] [19]. The overall molecular configuration exhibits trigonal pyramidal geometry at the nitrogen center, with the hexyl chain adopting extended conformations in solution [11] [14].

ParameterValue
Nitrogen Hybridizationsp³
Nitrogen GeometryPyramidal (distorted tetrahedral)
N-O Bond TypeCoordinate covalent (dative)
Expected N-O Bond Length (Å)1.30-1.40
C-N Bond Length (pm)147
Bond Angle (C-N-C)~108°
Molecular Dipole MomentHigh (polar molecule)
Molecular ConfigurationTrigonal pyramidal at nitrogen

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N,N-Dimethylhexylamine-N-oxide

Dates

Last modified: 08-15-2023

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